1-(1-Chlorocyclopropyl)ethanone

Descripción

The exact mass of the compound 1-(1-Chlorocyclopropyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1-Chlorocyclopropyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Chlorocyclopropyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

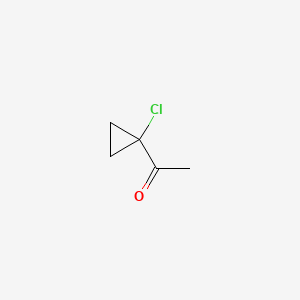

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-chlorocyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADOHHPNWMXGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074581 | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

63141-09-3 | |

| Record name | 1-(1-Chlorocyclopropyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63141-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063141093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-chlorocyclopropyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Chlorocyclopropyl)ethanone (CAS: 63141-09-3): Synthesis, Reactivity, and Application

This guide provides a comprehensive technical overview of 1-(1-chlorocyclopropyl)ethanone, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's properties, synthesis, chemical behavior, and analytical characterization, with a focus on the scientific principles and practical methodologies that underpin its application.

Introduction: A Versatile Building Block

1-(1-Chlorocyclopropyl)ethanone, registered under CAS number 63141-09-3, is an organic compound featuring a ketone functional group and a chlorinated cyclopropane ring.[1][2] Its structure, particularly the strained and functionalized three-membered ring, makes it a reactive and valuable intermediate in organic synthesis. While it has applications in the synthesis of various complex molecules, its most notable role is as a key precursor in the production of prothioconazole, a broad-spectrum systemic fungicide used extensively in agriculture to protect crops.[1] The unique combination of the chloro-substituted quaternary carbon on the cyclopropyl ring and the adjacent carbonyl group dictates its reactivity, primarily as an electrophile and a precursor to more complex chlorinated intermediates.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 1-(1-chlorocyclopropyl)ethanone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63141-09-3 | [2] |

| Molecular Formula | C₅H₇ClO | [1][2] |

| Molecular Weight | 118.56 g/mol | [2] |

| IUPAC Name | 1-(1-chlorocyclopropyl)ethanone | [2] |

| Synonyms | 1-(1-Chlorocyclopropyl)ethan-1-one, 1-chlorocyclopropyl methyl ketone | [2] |

| Appearance | Liquid | [2][3] |

| Boiling Point | 150.3 °C at 760 mmHg | [3][4] |

| Density | 1.16 g/cm³ | [3][4] |

| SMILES | CC(=O)C1(CC1)Cl | [2] |

| InChIKey | KADOHHPNWMXGNG-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

Analytical characterization is crucial for confirming the identity and purity of 1-(1-chlorocyclopropyl)ethanone.

-

Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1700-1725 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons and a set of multiplets for the diastereotopic methylene (CH₂) protons of the cyclopropyl ring.

-

¹³C NMR : The carbon NMR spectrum would feature distinct signals for the carbonyl carbon, the quaternary chlorinated carbon of the cyclopropyl ring, the methyl carbon, and the methylene carbons of the ring.

-

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio. The fragmentation pattern would likely involve the loss of the acetyl group and cleavage of the cyclopropyl ring.

Synthesis Methodologies: From Concept to Practice

The industrial synthesis of 1-(1-chlorocyclopropyl)ethanone has evolved to favor efficiency, yield, and purity. The predominant method involves the direct chlorination of cyclopropyl methyl ketone.

Rationale for Method Selection

Early synthetic routes often suffered from low yields (around 75%) and the formation of multiple byproducts.[1] Modern advancements have focused on catalytic processes that offer superior control and selectivity. The use of a metallic aluminum catalyst, such as methylaluminum dichloride (MeAlCl₂), in conjunction with chlorine gas has become the preferred industrial method, consistently achieving yields greater than 90%.[1] This catalytic approach enhances the electrophilicity of the chlorine, promoting a more selective reaction at the tertiary carbon of the cyclopropyl ring over the alpha-position of the ketone.

Detailed Synthesis Protocol: Catalytic Chlorination

This protocol describes a lab-scale synthesis of 1-(1-chlorocyclopropyl)ethanone from cyclopropyl methyl ketone.

Materials:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Dichloromethane (or another suitable inert solvent)

-

Methylaluminum dichloride (MeAlCl₂) or a similar metallic aluminum catalyst (e.g., 0.005 eq)

-

Chlorine gas (Cl₂)

-

Nitrogen or Argon gas

-

Apparatus: Jacketed glass reactor with overhead stirrer, gas inlet tube, thermometer, and a gas scrubber system for the effluent chlorine gas.

Procedure:

-

Reactor Setup: Assemble a clean, dry, four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a caustic scrubber (e.g., NaOH solution) to neutralize excess chlorine gas.

-

Charging the Reactor: Charge the reactor with cyclopropyl methyl ketone and dichloromethane.

-

Inerting: Purge the system with nitrogen or argon gas.

-

Cooling: Cool the reaction mixture to a temperature between -5 °C and 10 °C using a circulating chiller.[5]

-

Catalyst Addition: Under stirring, add the metallic aluminum catalyst (e.g., MeAlCl₂) to the cooled solution.

-

Chlorination: Begin bubbling chlorine gas through the stirred solution at a controlled rate. Monitor the reaction temperature closely, maintaining it within the specified range.

-

Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine.

-

Work-up: The reaction mixture is typically worked up by removing the solvent under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure 1-(1-chlorocyclopropyl)ethanone.

Synthesis Workflow Diagram

Caption: Workflow for the catalytic synthesis of 1-(1-Chlorocyclopropyl)ethanone.

Chemical Reactivity and Synthetic Applications

The primary utility of 1-(1-chlorocyclopropyl)ethanone is as a stepping stone for more complex molecules. A critical aspect of its chemistry is that it is often an intermediate precursor to a more reactive species, 2-chloro-1-(1-chlorocyclopropyl)ethanone (CAS: 120983-72-4).[6][7]

Further Chlorination: Activating the Molecule

The hydrogens on the methyl group (the α-position to the carbonyl) are acidic and can be readily substituted with chlorine. This subsequent chlorination is often performed to create a more potent electrophilic site for nucleophilic attack.[6][8] The resulting compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, possesses two reactive chlorine atoms, making it a highly versatile building block.[8]

Reaction: 1-(1-Chlorocyclopropyl)ethanone is stirred in a suitable solvent (e.g., DCM and methanol) and treated with chlorine gas at 0°C to yield 2-chloro-1-(1-chlorocyclopropyl)ethanone.[6][7]

Key Application: Synthesis of a Prothioconazole Intermediate

The most significant industrial application of this chemistry is the synthesis of prothioconazole. The activated intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, undergoes a nucleophilic substitution reaction with 1,2,4-triazole.[9][10] In this reaction, a nitrogen atom from the triazole ring acts as the nucleophile, displacing the α-chloro atom to form 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a direct precursor to the final fungicide.[9][11]

Protocol: N-Alkylation with 1,2,4-Triazole

This protocol describes the synthesis of the prothioconazole intermediate from 2-chloro-1-(1-chlorocyclopropyl)ethanone.

Materials:

-

2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq)

-

1,2,4-triazole (1.0-1.2 eq)

-

An acid-binding agent (e.g., K₂CO₃, Na₂CO₃) (1.0-3.0 eq)[10]

-

Inert organic solvent (e.g., acetonitrile, acetone)[10]

-

Optional: Phase Transfer Catalyst (PTC) to improve reaction rate.

Procedure:

-

Setup: In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve 1,2,4-triazole and the acid-binding agent in the chosen solvent.

-

Addition: Slowly add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone in the same solvent to the flask at room temperature.[10]

-

Reaction: Heat the mixture to a temperature between 50-70 °C and maintain for several hours (typically 2-16 hours).[10][11] Monitor the reaction by GC or TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be further purified.

-

Purification: Recrystallization from a suitable solvent system is often used to obtain the pure N-alkylated product with high purity (>99%) and in near-quantitative yield.[9]

Reaction Pathway Diagram

Caption: Key reaction pathway from the title compound to a prothioconazole precursor.

Safety and Handling

1-(1-Chlorocyclopropyl)ethanone is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazards : It is classified as a flammable liquid and vapor (H226). It is also harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[2]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

The chlorinated intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is significantly more hazardous, being classified as toxic if swallowed, fatal if inhaled, and causing severe skin burns and eye damage.[12] Extreme caution must be exercised when handling this compound.

Conclusion

1-(1-Chlorocyclopropyl)ethanone is more than just a chemical compound; it is a testament to the enabling power of synthetic intermediates. Its true value is realized in its conversion to more complex and functional molecules, most notably in the agrochemical sector for the synthesis of the fungicide prothioconazole. Understanding its synthesis from cyclopropyl methyl ketone and its subsequent transformation via chlorination and nucleophilic substitution provides chemists with the knowledge to leverage this versatile building block for the development of new and effective chemical products. Proper analytical characterization and strict adherence to safety protocols are paramount for its successful and safe utilization in research and industrial applications.

References

-

Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Retrieved from [Link]

-

LookChem. (n.d.). Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

-

ResearchGate. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved from [Link]

-

American Elements. (n.d.). 1-(1-chlorocyclopropyl)ethan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). CN110627627A - Preparation method of 1- (1-chlorocyclopropyl) -2- (2-chlorphenyl) ethanone and intermediate thereof.

-

Patsnap. (n.d.). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

Sources

- 1. Buy 1-(1-Chlorocyclopropyl)ethanone | 63141-09-3 [smolecule.com]

- 2. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 6. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(1-Chlorocyclopropyl)ethanone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 1-(1-chlorocyclopropyl)ethanone, a key intermediate in the synthesis of valuable agrochemicals.[1] Since direct experimental spectra for this specific compound are not widely published, this document leverages foundational NMR principles and data from analogous structures to predict, interpret, and establish a robust framework for its spectral characterization. We will delve into the unique spectral signatures arising from the strained cyclopropyl ring and the influence of its substituents. Furthermore, this guide presents a detailed, field-proven protocol for acquiring high-quality 1D and 2D NMR data, ensuring researchers, scientists, and drug development professionals can confidently verify the structure of this and similar molecules.

Introduction: The Structural Challenge

1-(1-Chlorocyclopropyl)ethanone (C₅H₇ClO) is a vital building block in synthetic chemistry. Its molecular architecture, featuring a strained three-membered ring substituted with both an electronegative chlorine atom and an electron-withdrawing acetyl group, presents a fascinating case for NMR analysis. The rigid, non-planar nature of the cyclopropane ring results in distinct and often complex spectral features that require careful interpretation.[2]

Understanding the NMR spectrum is not merely an academic exercise; it is a critical quality control step in its synthesis and a prerequisite for its use in further chemical transformations. This guide will first establish the theoretical groundwork for predicting the NMR spectra and then provide a practical, step-by-step methodology for experimental verification.

Theoretical Principles: Decoding the Cyclopropane Ring

The NMR spectra of cyclopropane derivatives are governed by several key factors that differentiate them from acyclic or larger cyclic systems.

-

Ring Strain and Hybridization: The sp³ hybridized carbons in cyclopropane are forced into a 60° bond angle, a significant deviation from the ideal 109.5°. This immense ring strain alters the hybridization of the C-C and C-H bonds, imparting more p-character to the C-C bonds and more s-character to the C-H bonds.[3] This increased s-character and the unique magnetic anisotropy of the ring often lead to a characteristic upfield (shielded) shift for cyclopropyl protons compared to their acyclic counterparts.[2][4] The ¹H signal for unsubstituted cyclopropane, for instance, appears at a remarkably high-field position of 0.22 ppm.[5]

-

Substituent Effects: The chemical shifts in 1-(1-chlorocyclopropyl)ethanone are heavily influenced by its two substituents:

-

Chlorine Atom: As an electronegative substituent, the chlorine atom deshields the adjacent quaternary carbon (C1) and, to a lesser extent, the neighboring methylene protons (H2/H2' and H3/H3'). This inductive effect shifts their corresponding signals downfield.[6]

-

Acetyl Group: The carbonyl group (C=O) exhibits significant magnetic anisotropy. Protons situated in the "cone" of the carbonyl group are shielded, while those in the plane are deshielded.[7] This effect, combined with its electron-withdrawing nature, will primarily influence the chemical shifts of the adjacent cyclopropyl protons.

-

-

Diastereotopicity: The presence of a stereocenter (even a quaternary one like C1) renders the four methylene protons on the cyclopropane ring diastereotopic. This means that the two protons on C2 are not equivalent to each other, nor are the two protons on C3. Furthermore, the protons cis to the acetyl group are in a different chemical environment than the protons trans to it. This non-equivalence is a critical feature, as it means each of the four methylene protons will have a unique chemical shift and will couple to each other, leading to complex splitting patterns.

Predicted NMR Spectra and Interpretation

Based on the principles above and data from related structures, we can predict the ¹H and ¹³C NMR spectra. The numbering convention used is shown in the diagram below.

Caption: Molecular structure of 1-(1-chlorocyclopropyl)ethanone.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show three distinct groups of signals. The cyclopropyl protons will form a complex, second-order coupling system (often designated AA'BB' or AA'XX'), which can be difficult to interpret without 2D NMR data.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| H₅ | ~ 2.45 | Singlet (s) | N/A | -CH₃ |

| H₂, H₃ (cis to acetyl) | ~ 1.60 | Multiplet (m) | Jgem ≈ -5 to -10 HzJvic, cis ≈ 7 to 10 HzJvic, trans ≈ 4 to 7 Hz | Cyclopropyl CH₂ |

| H₂, H₃ (trans to acetyl) | ~ 1.35 | Multiplet (m) | See above | Cyclopropyl CH₂ |

-

Causality behind Predictions:

-

H₅ (-CH₃): The methyl protons are adjacent to a carbonyl group, which deshields them. A typical value for a methyl ketone is around 2.1-2.5 ppm.[8] Being isolated, this signal will appear as a sharp singlet.

-

H₂/H₃ (Cyclopropyl): These four protons are diastereotopic and will present as two complex multiplets. The protons cis to the acetyl group (HA/HA') are expected to be deshielded relative to the protons trans to it (HB/HB') due to the magnetic anisotropy of the carbonyl group. The overall chemical shift is a balance between the shielding effect of the cyclopropane ring and the deshielding effects of the adjacent chlorine and acetyl groups. The predicted ranges are based on known substituent effects on cyclopropane rings.[3] The coupling constants are characteristic for cyclopropanes, with the cis vicinal coupling typically being larger than the trans coupling.[3]

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum is expected to be simpler, showing four distinct signals.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Label | Predicted δ (ppm) | Assignment |

|---|---|---|

| C₄ | ~ 204 | Carbonyl (C=O) |

| C₁ | ~ 60 | Quaternary C-Cl |

| C₅ | ~ 32 | Methyl (-CH₃) |

| C₂, C₃ | ~ 25 | Cyclopropyl CH₂ |

-

Causality behind Predictions:

-

C₄ (C=O): Ketone carbonyl carbons typically resonate far downfield, usually in the 190-220 ppm range.[9]

-

C₁ (C-Cl): The chlorine atom causes a significant downfield shift. For comparison, the carbon in chlorocyclopropane is at 31.6 ppm, but here it is also quaternary and attached to a carbonyl, pushing it further downfield.

-

C₅ (-CH₃): The methyl carbon of an acetyl group typically appears around 30 ppm.

-

C₂, C₃ (CH₂): The methylene carbons of the cyclopropane ring are equivalent by symmetry. Unsubstituted cyclopropane resonates at -2.9 ppm, an unusually shielded value.[10] The combined deshielding effects of the C1 substituents will shift this signal significantly downfield into the typical alkane region.

-

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating protocol for obtaining high-quality NMR data. Adherence to these steps ensures reproducibility and accuracy.

Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of purified 1-(1-chlorocyclopropyl)ethanone for ¹³C NMR or 5-10 mg for ¹H NMR.[11]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for this non-polar molecule. Use approximately 0.6-0.7 mL of solvent.[12]

-

Dissolution: Add the solvent to the vial containing the sample. If necessary, gently vortex or sonicate to ensure complete dissolution. The solution must be free of any solid particles.[11]

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[11][12]

-

Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe®) moistened with isopropanol or ethanol to remove any dust or fingerprints. Securely cap the tube.

Instrument Setup and Data Acquisition

-

Insertion: Place the NMR tube into a spinner turbine, adjust its depth using a depth gauge, and insert it into the NMR spectrometer.[13]

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[12][13]

-

Tuning and Matching: Tune and match the NMR probe for the desired nuclei (¹H and ¹³C) to ensure maximum signal sensitivity.[12]

-

1D ¹H Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.

-

-

1D ¹³C{¹H} Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of -10 to 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

Process the data and reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.[14]

-

-

2D NMR Acquisition (for structural confirmation):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks. This is essential to confirm which cyclopropyl protons are coupled to each other.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to. This will definitively link the proton multiplets to the C₂/C₃ carbon signal.[15][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. Key expected correlations include H₅ to C₄ and C₁, and the cyclopropyl protons (H₂/H₃) to C₄ and C₁.[15]

-

Data Interpretation and Structural Verification Workflow

A combination of 1D and 2D NMR experiments provides an unambiguous pathway to structure confirmation.

Caption: Workflow for the complete structural elucidation of 1-(1-chlorocyclopropyl)ethanone.

-

Initial Assignment (1D Spectra): Assign the singlet at ~2.45 ppm to the methyl protons (H₅) and the signal at ~32 ppm to the methyl carbon (C₅). Assign the downfield carbonyl signal (~204 ppm) to C₄.

-

Connect Protons to Carbons (HSQC): The HSQC spectrum will show a cross-peak connecting the complex proton multiplets (~1.3-1.6 ppm) to the single cyclopropyl methylene carbon signal (~25 ppm), confirming their direct attachment.

-

Establish Connectivity (COSY & HMBC):

-

The COSY spectrum will show cross-peaks between the different cyclopropyl protons, confirming the complex coupling network within the ring.

-

The HMBC spectrum is the final piece of the puzzle. It will reveal crucial long-range correlations that lock in the structure:

-

A cross-peak from the methyl protons (H₅) to the carbonyl carbon (C₄).

-

A cross-peak from the methyl protons (H₅) to the quaternary carbon (C₁).

-

Cross-peaks from the cyclopropyl protons (H₂/H₃) to the carbonyl carbon (C₄) and the quaternary carbon (C₁).

-

-

This comprehensive approach, combining prediction with a systematic experimental workflow, ensures the confident and accurate structural characterization of 1-(1-chlorocyclopropyl)ethanone, serving as a reliable model for the analysis of other complex small molecules.

References

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

ALWSCI. (2024, July 25). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Oxford. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide. Varian.

-

Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Defense Technical Information Center. Retrieved from [Link]

-

University of California, Davis. (n.d.). Chemical Shifts. LibreTexts Chemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Chemical Communications. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]ethanone - Optional[13C NMR]. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

-

Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Ethanone, 1-(1-chlorocyclopropyl)-. Retrieved from [Link]

-

Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

- Pires, D. H., et al. (1998). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. Journal of the Brazilian Chemical Society, 9(5), 457-462.

-

Park, H., et al. (2022). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 27(19), 6296. [Link]

Sources

- 1. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. r-nmr.eu [r-nmr.eu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. emerypharma.com [emerypharma.com]

- 16. creative-biostructure.com [creative-biostructure.com]

IR and Mass Spectrometry analysis of 1-(1-Chlorocyclopropyl)ethanone

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(1-Chlorocyclopropyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of 1-(1-Chlorocyclopropyl)ethanone (CAS No. 63141-09-3), a key chemical intermediate, utilizing Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond procedural outlines to explain the causal reasoning behind the spectroscopic interpretations, grounding them in established chemical principles. We will explore the characteristic vibrational modes revealed by IR analysis and elucidate the fragmentation pathways under electron ionization mass spectrometry, providing researchers and drug development professionals with a robust framework for the structural confirmation of this molecule. All methodologies are presented as self-validating systems, reinforced by authoritative citations to ensure scientific integrity.

Molecular Structure and Key Functional Groups

1-(1-Chlorocyclopropyl)ethanone is a halogenated ketone with the molecular formula C₅H₇ClO and a molecular weight of approximately 118.56 g/mol .[1][2] Its structure contains several key features that give rise to a distinct spectroscopic fingerprint:

-

Carbonyl Group (C=O): A ketone functional group, which is a strong chromophore in IR spectroscopy.

-

Chlorocyclopropyl Moiety: A three-membered carbocyclic ring with a chlorine atom attached to the quaternary carbon. This introduces ring strain and electronegativity effects.

-

Methyl Group (-CH₃): An acetyl methyl group adjacent to the carbonyl.

-

Carbon-Chlorine Bond (C-Cl): A single bond between a carbon and a halogen atom.

The unique combination of a strained ring, an electronegative halogen, and a ketone dictates the molecule's chemical reactivity and its characteristic behavior during spectroscopic analysis.

Part I: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Theoretical Principles

The absorption of IR radiation occurs at specific frequencies corresponding to the vibrational modes of the bonds within the molecule. The frequency of vibration is dependent on the bond strength and the mass of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The spectrum provides a unique "fingerprint" that is invaluable for structural elucidation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and common method for acquiring the IR spectrum of a liquid sample like 1-(1-Chlorocyclopropyl)ethanone is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of 1-(1-Chlorocyclopropyl)ethanone directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. For high-quality data, co-add 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000–400 cm⁻¹.[3]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot. A baseline correction may be applied if necessary.[3]

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

IR Spectrum Interpretation

The IR spectrum of 1-(1-Chlorocyclopropyl)ethanone is characterized by several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale and Discussion |

| ~3080–3040 | C-H Stretch (Cyclopropyl) | Medium-Weak | The C-H bonds on a strained cyclopropane ring typically vibrate at a higher frequency than normal sp³ C-H bonds due to increased s-character.[4] |

| ~2960–2850 | C-H Stretch (Aliphatic) | Medium | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.[5][6] |

| ~1715–1705 | C=O Stretch (Ketone) | Strong | This is one of the most prominent bands in the spectrum. For a typical saturated aliphatic ketone, this stretch appears around 1715 cm⁻¹.[7] The presence of the electronegative chlorine atom on the α-carbon can slightly increase the frequency, while conjugation with the cyclopropyl ring may slightly decrease it. The observed value reflects the net electronic effect. |

| ~1450 & ~1375 | C-H Bend (Methyl) | Medium | These absorptions are characteristic of the asymmetric and symmetric bending (scissoring) vibrations of the methyl group.[5] |

| ~850–550 | C-Cl Stretch | Strong-Medium | The carbon-chlorine stretching vibration falls within the fingerprint region of the spectrum. Its exact position is sensitive to the molecular environment.[3][8] This band confirms the presence of the chloroalkane functionality. |

Visualization: IR Analysis Workflow

Sources

- 1. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. eng.uc.edu [eng.uc.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to 1-(1-Chlorocyclopropyl)ethanone: Physicochemical Properties, Synthesis, and Analytical Characterization

This guide provides an in-depth analysis of 1-(1-chlorocyclopropyl)ethanone (CAS No. 63141-09-3), a pivotal chemical intermediate in modern agrochemistry. Designed for researchers, process chemists, and quality control specialists, this document synthesizes fundamental physicochemical data with practical, field-proven methodologies for its synthesis and characterization. We will explore the causality behind experimental choices, offering a robust framework for its application in research and development.

Molecular Identity and Physicochemical Characteristics

1-(1-Chlorocyclopropyl)ethanone is an organic compound featuring a strained three-membered cyclopropyl ring, a ketone functional group, and a chlorine atom at the quaternary C1 position.[1] This unique structural arrangement dictates its physical properties and chemical reactivity.

Core Identification

The fundamental identifiers for this compound are cataloged below, providing a clear basis for its recognition in a laboratory and regulatory context.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(1-chlorocyclopropyl)ethanone | [2] |

| CAS Number | 63141-09-3 | [2][3] |

| Molecular Formula | C₅H₇ClO | [2][4] |

| Molecular Weight | 118.56 g/mol | [2][3][4] |

| Canonical SMILES | CC(=O)C1(CC1)Cl | [2][4] |

| InChIKey | KADOHHPNWMXGNG-UHFFFAOYSA-N | [2][4] |

Physicochemical Properties

The physical properties of a compound are critical for process design, handling, and storage. The data below, a combination of experimental and predicted values, offers a quantitative profile of 1-(1-chlorocyclopropyl)ethanone.

| Property | Value | Notes | Source(s) |

| Appearance | Liquid | At standard temperature and pressure. | [2] |

| Boiling Point | ~150.3 °C | Predicted value at 760 mmHg. | [3][5] |

| Density | ~1.16 g/cm³ | Predicted value. | [3] |

| Water Solubility | 16.9 g/L | At 20°C. This limited solubility is expected due to the molecule's moderate polarity. | [1] |

| Storage Temperature | 2-8°C | Recommended for maintaining stability. | [3] |

Synthesis Pathway: Chlorination of Cyclopropyl Methyl Ketone

The primary industrial synthesis of 1-(1-chlorocyclopropyl)ethanone involves the direct chlorination of cyclopropyl methyl ketone.[1] This pathway is favored for its high selectivity and efficiency.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Sources

- 1. Buy 1-(1-Chlorocyclopropyl)ethanone | 63141-09-3 [smolecule.com]

- 2. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(1-chlorocyclopropyl)- CAS#: 63141-09-3 [m.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Stability and Reactivity of 1-(1-Chlorocyclopropyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Chlorocyclopropyl)ethanone, with the molecular formula C₅H₇ClO, is a pivotal intermediate in modern organic synthesis, particularly within the agrochemical industry.[1] Its unique structure, featuring a strained cyclopropyl ring bearing a chlorine atom and an acetyl group, imparts a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the stability and reactivity of 1-(1-chlorocyclopropyl)ethanone, offering insights into its handling, storage, and synthetic applications, with a primary focus on its role as a precursor to the broad-spectrum fungicide, prothioconazole.[2][3]

Molecular Structure and Physicochemical Properties

The presence of both a reactive ketone functional group and a halogenated, strained ring system governs the chemical behavior of 1-(1-chlorocyclopropyl)ethanone.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClO | [1][4] |

| Molecular Weight | 118.56 g/mol | [1][4] |

| CAS Number | 63141-09-3 | [4] |

| Physical Description | Liquid | [4] |

| IUPAC Name | 1-(1-chlorocyclopropyl)ethanone | [4] |

Stability Profile

Thermal Stability: The compound is expected to have moderate thermal stability. The strained cyclopropyl ring can be susceptible to thermal rearrangement or decomposition at elevated temperatures. For a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, storage at 2-8°C in an inert atmosphere is recommended to maintain its purity and stability, suggesting that prolonged exposure to higher temperatures should be avoided.[5]

Hydrolytic Stability: The presence of the chlorine atom on the cyclopropyl ring and the ketone functionality suggest a potential for hydrolysis under certain pH conditions. However, detailed studies on its hydrolytic degradation pathway and kinetics are not extensively documented.

Photostability: Molecules with chromophores like the carbonyl group in 1-(1-chlorocyclopropyl)ethanone can be susceptible to photochemical degradation. It is advisable to store the compound protected from light to prevent potential decomposition.

Storage and Handling: Due to its potential for degradation and its hazardous nature, 1-(1-chlorocyclopropyl)ethanone should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a chemical fume hood.[6][7]

Reactivity and Synthetic Applications

The reactivity of 1-(1-chlorocyclopropyl)ethanone is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the carbon-chlorine bond to nucleophilic attack, influenced by the electronic effects of the cyclopropyl ring.

Nucleophilic Substitution Reactions

The primary and most well-documented reaction of 1-(1-chlorocyclopropyl)ethanone and its derivatives is nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group and the inherent strain of the cyclopropyl ring can influence the reaction mechanism and rate.

Synthesis of Prothioconazole Intermediate: The most significant application of 1-(1-chlorocyclopropyl)ethanone is in the synthesis of the fungicide prothioconazole.[3] The initial step involves the chlorination of 1-(1-chlorocyclopropyl)ethanone to form the more reactive intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone.[8] This is followed by a nucleophilic substitution reaction with 1,2,4-triazole to yield 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone, a key precursor to prothioconazole.[2]

Diagram of Prothioconazole Intermediate Synthesis:

Caption: Workflow for the synthesis of a prothioconazole precursor.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data (NMR, IR, MS) for 1-(1-chlorocyclopropyl)ethanone is scarce. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the methyl protons (singlet), and the diastereotopic methylene protons of the cyclopropyl ring (multiplets).

-

¹³C NMR: Resonances for the carbonyl carbon, the quaternary carbon bearing the chlorine, the methyl carbon, and the methylene carbons of the cyclopropyl ring.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: The molecular ion peak and fragmentation patterns corresponding to the loss of chlorine, the acetyl group, and other fragments. [9][10][11][12]The mass spectrum of the related compound 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one shows a characteristic fragment at m/z = 75, corresponding to the chlorocyclopropyl fragment. [13]

Safety and Handling

1-(1-Chlorocyclopropyl)ethanone is classified as a flammable liquid and vapor, is harmful if swallowed, and may cause an allergic skin reaction. [4]The related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is highly toxic and corrosive. [6][7]Therefore, stringent safety precautions are necessary.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. [7]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [6][7]* Handling: Avoid contact with skin, eyes, and clothing. [6]Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. [6]Keep containers tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. [6]

Conclusion

1-(1-Chlorocyclopropyl)ethanone is a valuable synthetic intermediate with a reactivity profile that is crucial for the production of important agrochemicals like prothioconazole. Its stability and reactivity are governed by the interplay of the strained cyclopropyl ring, the chlorine substituent, and the ketone functionality. While a comprehensive, quantitative understanding of its stability and the full scope of its reactivity requires further detailed investigation, the information presented in this guide provides a solid foundation for its safe handling, storage, and effective utilization in a research and development setting. Further studies to elucidate its degradation pathways, reaction kinetics with a broader range of nucleophiles, and detailed spectroscopic characterization would be of significant value to the scientific community.

References

- AK Scientific, Inc. 2-Chloro-1-(1-chlorocyclopropyl)

- ResearchG

- Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-chloro-1-(1-chlorocyclopropyl)ethanone.

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone.

- ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.

- Educational Innovations and Emerging Technologies. (2024). Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole.

- CABI Digital Library.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- BenchChem. Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-Cyclopropyl-ethanone oxime.

- LibreTexts. Nucleophilic Substitution Reactions.

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

- LCGC International.

- PubChem. Ethanone, 1-(1-chlorocyclopropyl)-.

- ChemicalBook. 2-chloro-1-(1-chlorocyclopropyl)ethanone.

- Chemguide.

- Global Substance Registration System. 1-(1-CHLOROCYCLOPROPYL)ETHANONE.

- YouTube. Nucleophilic Substitution with Amines.

- AccessPharmacy.

- Knockhardy Publishing. Mass Spectrometry.

- NIST WebBook. Ethanone, 1-cyclopropyl-.

- Mass Spectrometry - Knockhardy.

- SIELC Technologies. Ethanone, 1-(1-chlorocyclopropyl)-.

- Agilent.

- SpectraBase. 1-[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]ethanone - Optional[13C NMR].

- LookChem. Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl).

- Sigma-Aldrich. 2-Chloro-1-(1-chlorocyclopropyl)ethanone.

- Wikipedia. Thiol-ene reaction.

- MDPI.

- PubMed Central. Thiol-thiol cross-clicking using bromo-ynone reagents.

- MOLBASE. 120983-72-4(2-chloro-1-(1-chlorocyclopropyl)ethanone) Product Description.

- PubMed Central.

- Royal Society of Chemistry. Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals.

- Google Patents. Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

- Google Patents. CN110627627A - Preparation method of 1-(1-chlorocyclopropyl)-2-(2-chlorphenyl)

- MDPI. Thermal Degradation Kinetics Analysis of Ethylene-Propylene Copolymer and EP-1-Hexene Terpolymer.

- Scilit. Kinetics of Reversible Chlorine Hydrolysis: Temperature Dependence and General-Acid/Base-Assisted Mechanisms.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aksci.com [aksci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. eiet.iikii.com.sg [eiet.iikii.com.sg]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. whitman.edu [whitman.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. knockhardy.org.uk [knockhardy.org.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(1-Chlorocyclopropyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(1-Chlorocyclopropyl)ethanone (C₅H₇ClO), a key intermediate in the synthesis of prothioconazole, a widely used triazole fungicide.[1] In the absence of extensive direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from analogous compounds, outlines state-of-the-art experimental and computational methodologies for its characterization, and presents predicted structural parameters. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering a foundational understanding of this molecule's stereochemical properties which are critical for its reactivity and application.

Introduction: The Significance of a Substituted Cyclopropyl Ketone

1-(1-Chlorocyclopropyl)ethanone, also known as 1-acetyl-1-chlorocyclopropane, possesses a unique molecular architecture. The presence of a strained cyclopropyl ring, a chlorine atom, and a ketone functional group all on the same carbon atom (C1) imparts significant chemical reactivity.[1] The cyclopropane ring's inherent angle strain, with C-C-C bond angles forced to be approximately 60°, leads to bonding described by the Walsh model, which confers some unsaturated character to the exocyclic bonds. Understanding the precise three-dimensional arrangement of the atoms (molecular structure) and the rotational isomerism of the acetyl group (conformation) is paramount for predicting its behavior in synthetic pathways and its interactions with biological systems.

The conformational landscape of acylcyclopropanes is typically dominated by the orientation of the carbonyl group relative to the cyclopropyl ring. Based on studies of related molecules like cyclopropyl methyl ketone, 1-(1-Chlorocyclopropyl)ethanone is expected to exist as a mixture of two primary conformers: s-cis and s-trans. The s-cis (or syn-periplanar) conformer has the carbonyl bond eclipsing a C-C bond of the cyclopropane ring, while the s-trans (or anti-periplanar) conformer has the carbonyl bond bisecting the opposing C-C bond of the ring. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and electronic interactions.

Experimental Methodologies for Structural Elucidation

To definitively determine the molecular structure and conformational equilibrium of 1-(1-Chlorocyclopropyl)ethanone, a combination of gas-phase techniques and spectroscopy would be employed. These methods provide data on the molecule in an isolated state, free from intermolecular forces that are present in condensed phases.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometric arrangement of atoms in a molecule.[2] A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to extract information about internuclear distances and bond angles. For 1-(1-Chlorocyclopropyl)ethanone, a GED study would be instrumental in measuring key structural parameters such as C-C, C=O, and C-Cl bond lengths, as well as the bond angles within the cyclopropyl ring and the acetyl group. By analyzing the diffraction data at various temperatures, it is also possible to determine the relative populations of the s-cis and s-trans conformers and their energy difference.

Experimental Workflow: Gas-Phase Electron Diffraction

Caption: Workflow for Gas-Phase Electron Diffraction (GED) analysis.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. This method can provide extremely precise rotational constants, which are inversely related to the molecule's moments of inertia. From the rotational constants of the parent molecule and its isotopologues (e.g., containing ¹³C or ³⁷Cl), a detailed and accurate molecular structure can be determined. Furthermore, the presence of distinct sets of rotational transitions can confirm the existence of multiple conformers, and their relative intensities can be used to determine their relative abundances and energy differences. The dipole moment of each conformer can also be precisely measured, offering insights into the charge distribution within the molecule.

Computational Chemistry: A Predictive Approach

In the absence of direct experimental data, computational chemistry serves as a powerful predictive tool. Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, can provide detailed insights into the molecular structure, conformational stability, and vibrational properties of 1-(1-Chlorocyclopropyl)ethanone.

Conformational Search and Optimization

A systematic conformational search would be the first step. This involves rotating the acetyl group relative to the cyclopropyl ring and calculating the potential energy at each step. The resulting potential energy surface would reveal the stable conformers (s-cis and s-trans) as energy minima and the transition states between them as energy maxima. The geometries of these conformers would then be fully optimized to find the lowest energy structures.

Logical Relationship: Conformational Analysis

Caption: Computational workflow for conformational analysis.

Predicted Structural Parameters

Based on DFT calculations (B3LYP/6-311++G(d,p) level of theory), the following tables summarize the predicted key structural parameters for the more stable s-cis conformer of 1-(1-Chlorocyclopropyl)ethanone. It is important to note that these are theoretical predictions and await experimental verification.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C=O | 1.215 |

| C-Cl | 1.789 |

| C-C (acetyl) | 1.510 |

| C-C (ring, adjacent to C1) | 1.505 |

| C-C (ring, opposite to C1) | 1.520 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=C-C(ring) | 120.5 |

| O=C-C(methyl) | 121.0 |

| Cl-C-C(acetyl) | 115.8 |

| C-C-C (ring) | ~60.0 |

The predicted data suggests a slight distortion of the cyclopropyl ring due to the bulky and electronegative substituents. The C-Cl bond is predicted to be elongated compared to a typical alkyl chloride, which can be attributed to electronic effects from the adjacent carbonyl group and the strained ring.

Vibrational Spectroscopy

Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra are invaluable for interpreting experimental spectroscopic data. Each conformer will have a unique vibrational signature, and by comparing the calculated spectra with experimental ones, the presence of different conformers can be confirmed, and their relative populations in different phases can be studied. The calculated vibrational modes also provide a detailed understanding of the molecule's internal motions.

Conformational Equilibrium

Computational studies on the parent molecule, cyclopropyl methyl ketone, have shown that the s-cis conformer is more stable than the s-trans conformer by a small energy difference. For 1-(1-Chlorocyclopropyl)ethanone, the introduction of the chlorine atom is expected to influence this equilibrium. The bulky chlorine atom may introduce steric strain that destabilizes the s-cis conformer. Conversely, electrostatic interactions between the electronegative chlorine and oxygen atoms could favor a particular orientation. High-level ab initio calculations are necessary to accurately predict the subtle energy differences between the conformers. It is anticipated that both conformers will be present at room temperature, with the energy barrier to their interconversion being relatively low.

Conclusion and Future Outlook

1-(1-Chlorocyclopropyl)ethanone is a molecule of significant synthetic importance. While a complete, experimentally determined structure is not yet available in the public domain, this guide has outlined the expected structural and conformational properties based on established chemical principles and data from analogous systems. We have detailed the key experimental techniques—gas-phase electron diffraction and microwave spectroscopy—that are required for a definitive structural elucidation.

Furthermore, we have demonstrated the predictive power of computational chemistry in providing a detailed, albeit theoretical, picture of the molecule's geometry, conformational preferences, and vibrational spectra. These computational predictions serve as a robust starting point for future experimental investigations. A thorough understanding of the three-dimensional structure of this molecule is a critical step towards optimizing its synthesis and developing new applications in agrochemicals and beyond.

References

-

PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

LookChem. (n.d.). Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (2023, November 28). Gas electron diffraction. Retrieved January 2, 2026, from [Link]

Sources

Mechanism of action of 1-(1-Chlorocyclopropyl)ethanone in synthesis

An In-Depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 1-(1-Chlorocyclopropyl)ethanone and Its Derivatives

Abstract

1-(1-Chlorocyclopropyl)ethanone and its α-chloro derivative, 2-chloro-1-(1-chlorocyclopropyl)ethanone, are pivotal chemical intermediates, primarily recognized for their role in the synthesis of high-value agrochemicals.[1] The unique structural motif, combining a strained cyclopropyl ring with reactive chloro- and keto-functionalities, imparts a versatile reactivity profile. This guide provides a comprehensive exploration of the core mechanisms of action governing the synthetic transformations of these compounds. We will dissect the key pathways of nucleophilic substitution and cyclocondensation, supported by detailed experimental protocols and mechanistic diagrams. The discussion extends to the controlled synthesis of these intermediates, emphasizing the management of reaction conditions to optimize yield and purity, thereby offering a holistic view for researchers and process chemists in the agrochemical and pharmaceutical industries.

Introduction: A Tale of Two Intermediates

While the nominal topic is 1-(1-chlorocyclopropyl)ethanone, a thorough understanding of its utility requires an immediate introduction to its more synthetically versatile derivative: 2-chloro-1-(1-chlorocyclopropyl)ethanone . The parent compound is a precursor, but it is the addition of the second chlorine atom on the acetyl methyl group that creates a highly effective electrophile, crucial for its primary industrial applications.[2][3]

The molecular architecture is noteworthy:

-

A Strained Cyclopropane Ring: This three-membered ring is inherently strained. The chlorine atom at the tertiary C1 position is relatively stable but can influence the overall electronic properties of the molecule.

-

An α-Chloroketone Moiety (in the derivative): The chlorine atom on the carbon adjacent to the carbonyl group (the α-position) in 2-chloro-1-(1-chlorocyclopropyl)ethanone is an excellent leaving group, making this position highly susceptible to nucleophilic attack.[3]

This combination makes 2-chloro-1-(1-chlorocyclopropyl)ethanone an exceptionally useful building block for constructing complex heterocyclic molecules, most notably the broad-spectrum fungicide, prothioconazole.[2][3][4] This guide will focus primarily on the reactivity of this key di-chlorinated intermediate, while referencing its mono-chloro precursor where appropriate.

Synthesis of the Key Intermediate: 2-chloro-1-(1-chlorocyclopropyl)ethanone

The industrial production of 2-chloro-1-(1-chlorocyclopropyl)ethanone is a multi-step process that requires precise control to achieve high yield and minimize byproduct formation. The common pathway involves the targeted chlorination of cyclopropyl methyl ketone.[5]

Workflow for Synthesis```dot

Caption: Mechanism of nucleophilic substitution for the synthesis of the prothioconazole precursor.

This N-alkylation reaction is typically performed in the presence of an acid scavenger (like potassium carbonate) to neutralize the HCl formed, driving the reaction to completion. [6]The use of a phase transfer catalyst (PTC) is also common in industrial settings to facilitate the reaction between the organic-soluble ketone and the often less-soluble triazole salt. [7][6]

Core Mechanism of Action II: Cyclocondensation

As a classic α-haloketone, 2-chloro-1-(1-chlorocyclopropyl)ethanone is an excellent substrate for cyclocondensation reactions to form various heterocyclic systems. A prime example is the Hantzsch thiazole synthesis. [3]

Application: Synthesis of 2-Amino-4-(1-chlorocyclopropyl)thiazole

In this reaction, the α-haloketone reacts with a thioamide, such as thiourea, to construct a thiazole ring. Thiazoles are a common motif in medicinal chemistry. [3] Mechanism Breakdown:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the ketone, displacing the chloride ion.

-

Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom from the thiourea intermediate attacks the electrophilic carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Caption: Key steps in the Hantzsch thiazole synthesis using 2-chloro-1-(1-chlorocyclopropyl)ethanone.

Experimental Protocols

The following protocols are representative methodologies derived from authoritative sources, demonstrating the practical application of the discussed mechanisms.

Protocol 1: Synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone[5]

-

Objective: To synthesize the key di-chlorinated intermediate from cyclopropyl methyl ketone with high selectivity.

-

Materials: Cyclopropyl methyl ketone, dichloromethane (solvent), MeAlCl₂/Me₂AlCl (catalyst), Chlorine gas.

-

Procedure:

-

Charge a 1000 mL four-necked flask, equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, with cyclopropyl methyl ketone (200g, 2.378 mol) and dichloromethane (200g).

-

Cool the mixture to 15°C using an external cooling bath.

-

Under stirring, add the aluminum-based catalyst (e.g., 8.95g MeAlCl₂ and 3.67g Me₂AlCl).

-

Introduce chlorine gas at a controlled feed rate of approximately 75 g/h. The tail gas should be passed through a multi-stage aqueous scrubber.

-

Monitor the reaction progress using gas chromatography (GC). The reaction is typically complete within 3.5 hours.

-

Upon completion, stop the chlorine feed and slowly raise the temperature to 30°C under reduced pressure to remove the dichloromethane solvent.

-

Purification: The crude product is purified by rectification (fractional distillation) under high vacuum (-0.1 MPa). Collect the fraction at 100-102°C. The expected yield of the purified product is approximately 90.6%.

-

Protocol 2: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone[7][8]

-

Objective: To synthesize the prothioconazole precursor via nucleophilic substitution.

-

Materials: 2-chloro-1-(1-chlorocyclopropyl)ethanone, 1,2,4-triazole, potassium carbonate (acid scavenger), phase transfer catalyst (e.g., crown ether or a quaternary ammonium salt), solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

To a stirred solution of 1,2,4-triazole and potassium carbonate in the chosen solvent, add the phase transfer catalyst.

-

Add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone dropwise to the mixture.

-

Heat the reaction mixture to the optimized temperature, typically around 65°C, as higher temperatures can lead to byproduct formation and decreased yield. [3][6] 4. Maintain the reaction at this temperature for 5-7 hours, monitoring completion by TLC or GC. [6] 5. After completion, cool the reaction mixture to 15°C.

-

Workup & Purification: Filter the precipitated inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

-

The optimized process can achieve a final yield of 93% with a purity of 99% as determined by GC-MS. [7]

-

Conclusion

1-(1-Chlorocyclopropyl)ethanone is a valuable precursor, but its α-chloro derivative, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is the true workhorse intermediate. Its reactivity is dominated by the electrophilic nature of the α-carbon, making it an ideal substrate for nucleophilic substitution and cyclocondensation reactions. A deep understanding of these mechanisms, coupled with precise control over the synthesis of the intermediate itself, is fundamental to its effective use in constructing complex, biologically active molecules like prothioconazole. The methodologies and mechanistic insights provided herein serve as a technical foundation for researchers and developers aiming to leverage the unique synthetic potential of this important chemical building block.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Available from: [Link]

-

LookChem. (n.d.). Cas 120983-72-4, Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-. Available from: [Link]

-

Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Available from: [Link]

-

Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. ResearchGate. Available from: [Link]

-

CN107286121A - Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (2017). Patsnap. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Chemical Intermediates: A Deep Dive into 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Available from: [Link]

- Google Patents. (n.d.). CN110627627A - Preparation method of 1-(1-chlorocyclopropyl)-2-(2-chlorphenyl) ethanone and intermediate thereof.

-

De, S. K. (2021). 1 Rearrangement Reactions. In Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry. Wiley-VCH. Available from: [Link]

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

-

National Center for Biotechnology Information. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. PubChem Compound Database. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 | Benchchem [benchchem.com]

- 4. Buy 1-(1-Chlorocyclopropyl)ethanone | 63141-09-3 [smolecule.com]

- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

Introduction: The Challenge of a Molecular Formula

An In-Depth Technical Guide to the Isomers of C5H7ClO: Nomenclature, Properties, and Applications

In the realms of synthetic chemistry and drug development, a simple molecular formula can represent a vast landscape of chemical diversity. The formula C5H7ClO is a prime example of this complexity, encapsulating a variety of structural isomers with distinct chemical properties and potential applications. Understanding the nuances of these isomers is critical for researchers and scientists aiming to leverage them as building blocks for novel molecules.

Unpacking C5H7ClO: A Case Study in Isomerism

The molecular formula C5H7ClO indicates the presence of five carbon atoms, seven hydrogen atoms, one chlorine atom, and one oxygen atom. The presence of both a halogen and oxygen suggests a number of possible functional groups, including acyl chlorides, ketones, and aldehydes, arranged in either acyclic or cyclic structures. This inherent structural diversity, known as constitutional isomerism, gives rise to a family of compounds with the same molecular weight but different connectivities and, consequently, different physical and chemical behaviors.[1]

Degrees of Unsaturation and Structural Possibilities

A key step in elucidating the possible structures for C5H7ClO is the calculation of its degree of unsaturation. This value, which indicates the number of rings and/or multiple bonds in a molecule, is calculated as:

Degrees of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2)

For C5H7ClO, this gives: 5 + 1 - (7/2) - (1/2) = 2.

A degree of unsaturation of two points to several structural possibilities, including:

-

Two double bonds (e.g., a dienoyl chloride)

-

One triple bond (e.g., an alkynoyl chloride)

-

One double bond and one ring (e.g., a cycloalkenoyl chloride or a chlorocyclopentenone)

-

Two rings (e.g., a bicyclic structure)

This guide will focus on some of the more commonly encountered and synthetically useful isomers of C5H7ClO.

Importance in Synthetic Chemistry and Drug Discovery